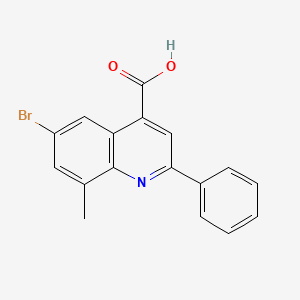

6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

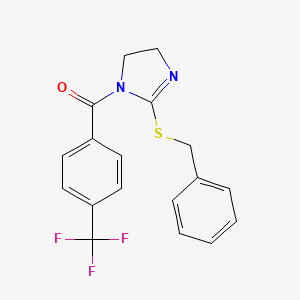

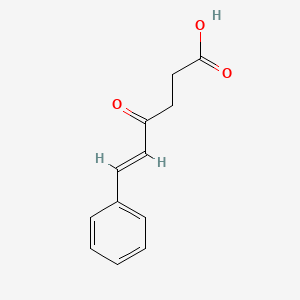

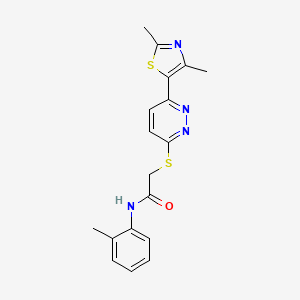

6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H12BrNO2 and a molecular weight of 342.19 . It is used for proteomics research applications .

Molecular Structure Analysis

The molecular structure of 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid is characterized by a quinoline core, which is a benzene ring fused with a pyridine moiety . The compound also contains bromine, methyl, and carboxylic acid functional groups .Physical And Chemical Properties Analysis

6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid is a solid compound . Its exact physical and chemical properties, such as melting point, solubility, and stability, are not specified in the search results.Applications De Recherche Scientifique

Photolabile Protecting Groups

A study by Fedoryak and Dore (2002) highlighted the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ showed greater single-photon quantum efficiency compared to other esters and had sufficient sensitivity to multiphoton-induced photolysis for in vivo use, making it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).

Synthetic Methodologies

Javadi and Azizian (2016) reported a one-pot synthesis method for creating a series of 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acids from dapsone, α-ketobutyric acid, and aromatic aldehydes. This method is notable for its simplicity, mild conditions, and environmental friendliness, presenting a promising alternative for synthesizing quinoline-4-carboxylic acid derivatives (Javadi & Azizian, 2016).

Biological Activities

- The discovery of new sulfone dimers with potential anticancer properties was reported by Javadi and Azizian, emphasizing the significance of quinoline derivatives in medical research (Javadi & Azizian, 2016).

- Selvam et al. (2010) explored the antiviral and cytotoxic activities of quinazolin-4(3H)-ones, identifying specific derivatives like 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2) with notable antiviral activity against Herpes simplex and vaccinia viruses, showcasing the therapeutic potential of these compounds (Selvam et al., 2010).

Propriétés

IUPAC Name |

6-bromo-8-methyl-2-phenylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2/c1-10-7-12(18)8-13-14(17(20)21)9-15(19-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZJSUBMTVWHNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2440508.png)

![2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2440514.png)

![N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-4-methoxyaniline](/img/structure/B2440517.png)

![(Z)-4-butoxy-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440518.png)

![2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2440521.png)

![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440526.png)